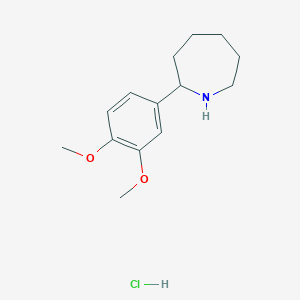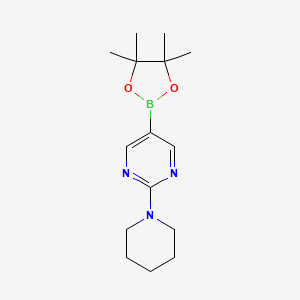
3-(2,3-Dimethylphenyl)-2-propenoic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 2,3-Dimethylphenylboronic acid is C8H11BO2 . The average mass is 149.983 Da and the monoisotopic mass is 150.085205 Da .Physical And Chemical Properties Analysis
2,3-Dimethylphenylboronic acid has a melting point of 175.0°C and appears white in color . It is in the form of a crystalline powder .Aplicaciones Científicas De Investigación
Conformational Studies in Different Solvents
Research on related compounds, such as E-2-phenyl-3(2′-furyl)propenoic acid and its methyl ester, has focused on understanding their conformations in various solvents using NMR spectroscopy. This study provides insights into the conformational flexibility of these molecules in solutions like methanol, chloroform, and dimethyl sulfoxide, which is important for understanding their interactions and reactivity in different environments (Forgó, Felfoeldi, & Pálinkó, 2005).
Enantioselective Hydrogenation Studies
Another area of interest is the enantioselective hydrogenation of propenoic acids bearing heteroaromatic substituents, which includes compounds like (E)-2-phenyl-3-(2-furyl)propenoic acid. Such studies are crucial in developing catalysts for asymmetric synthesis, a key aspect of producing chiral drugs and chemicals. For example, cinchonidine modified Pd catalysts have been used to selectively hydrogenate these compounds, achieving high enantiomeric excesses (Hermán et al., 2009).
Synthesis of Novel Compounds
Research has also been conducted on synthesizing new chemical compounds using dimethylphenol derivatives. For instance, the synthesis of new benzofuro(2,3-c)pyrazol-3(1H)-ones was achieved starting from 2-(2,4-dimethylphenoxy)propionic acid. These types of syntheses contribute to the expansion of chemical libraries and potential pharmaceuticals (Hogale, Shirke, & Kharade, 1995).
Gas-Phase Acidity Determination
The gas-phase acidities of various dimethylphenol isomers have been determined experimentally and theoretically. Understanding the acidities of these molecules is crucial in fields like atmospheric chemistry and environmental science, as it relates to their behavior in different phases and conditions (Madeira et al., 2008).
Luminescence Sensing Applications
Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized for luminescence sensing applications. These frameworks are sensitive to benzaldehyde-based derivatives, indicating potential use in chemical sensing technologies (Shi, Zhong, Guo, & Li, 2015).
Safety And Hazards
Propiedades
IUPAC Name |
(E)-3-(2,3-dimethylphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-4-3-5-10(9(8)2)6-7-11(12)13/h3-7H,1-2H3,(H,12,13)/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSAGQATXXCOAX-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=CC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)/C=C/C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethylphenyl)-2-propenoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6H-thiazolo[5,4-e]indol-7(8H)-one](/img/structure/B3025445.png)










